In Silico Binding Affinity Benchmarking: 2-(Propylsulfonyl)-1H-benzimidazole vs. Standard-of-Care Vincristine
In a study of alkylsulfonyl benzimidazole derivatives, the compound with a propylsulfonyl moiety at the 2-position (identified as Compound 27) demonstrated a significantly superior predicted binding affinity for the anti-apoptotic protein Bcl-2 compared to the standard chemotherapeutic agent vincristine [1]. This in silico data provides a quantifiable basis for its differentiation as a potential lead scaffold.
| Evidence Dimension | In silico binding affinity to Bcl-2 protein |
|---|---|
| Target Compound Data | -9.6 kcal/mol (Vina docking score for 2-(propylsulfonyl)-1H-benzimidazole derivative, Compound 27) |
| Comparator Or Baseline | Vincristine: -6.7 kcal/mol (Vina docking score) |
| Quantified Difference | 2.9 kcal/mol lower binding energy (indicating stronger predicted binding) |
| Conditions | Molecular docking simulation using AutoDock Vina |
Why This Matters
For researchers procuring compounds for Bcl-2 targeted drug discovery programs, this 2.9 kcal/mol binding advantage over vincristine makes 2-(propylsulfonyl)-1H-benzimidazole a compelling starting point for medicinal chemistry optimization, potentially offering a different and improved mechanism compared to existing therapies.
- [1] Abbade Y, et al. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. ACS Omega. 2024;9(8):9547-9563. View Source
